molecular formula C17H10F3N3O2S B461198 11-benzyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione CAS No. 674806-89-4

11-benzyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione

Cat. No.: B461198
CAS No.: 674806-89-4
M. Wt: 377.3g/mol
InChI Key: AAJANDWRABHMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol is a complex heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a trifluoromethyl group and a pyrido-thieno-pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or dimethylformamide dimethylacetal (DMF-DMA) as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as methoxy or tert-butyl groups, into the molecule .

Scientific Research Applications

7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2,4-diol is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

674806-89-4

Molecular Formula

C17H10F3N3O2S

Molecular Weight

377.3g/mol

IUPAC Name

11-benzyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione

InChI

InChI=1S/C17H10F3N3O2S/c18-17(19,20)10-7-9(6-8-4-2-1-3-5-8)21-15-11(10)12-13(26-15)14(24)23-16(25)22-12/h1-5,7H,6H2,(H2,22,23,24,25)

InChI Key

AAJANDWRABHMKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC(=C3C4=C(C(=O)NC(=O)N4)SC3=N2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C3C4=C(C(=O)NC(=O)N4)SC3=N2)C(F)(F)F

Origin of Product

United States

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